molecular formula C21H30N2O3 B10813873 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one

3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one

Cat. No.: B10813873
M. Wt: 358.5 g/mol
InChI Key: HGYZIEUIMGUKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: The compound 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one (CAS: 522650-51-7) has the molecular formula C21H30N2O3 and a monoisotopic mass of 358.225643 Da . Its structure features a cyclopentyl group attached to a propanone backbone, linked to a piperazine ring substituted with a 4-methylphenoxy acetyl moiety.

For instance, similar compounds like ND-7 () involve reacting primary amines with activated acylating agents under basic conditions.

Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H30N2O3/c1-17-6-9-19(10-7-17)26-16-21(25)23-14-12-22(13-15-23)20(24)11-8-18-4-2-3-5-18/h6-7,9-10,18H,2-5,8,11-16H2,1H3

InChI Key

HGYZIEUIMGUKRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via an acylation reaction using 4-methylphenoxyacetic acid and an appropriate acylating agent such as thionyl chloride or oxalyl chloride.

    Cyclopentyl Group Addition: The cyclopentyl group is added through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the piperazine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents ChemSpider ID
3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one (Target) C21H30N2O3 358.48 4-Methylphenoxy acetyl, cyclopentyl 565895
3-Cyclopentyl-1-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propanone C16H24N4O 288.40 Pyrimidinyl, cyclopentyl 3882663
1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one C15H18Cl2N2O3 357.22 2,4-Dichlorophenoxy acetyl N/A
ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-quinoline) C29H30ClFN4O4 553.03 3-Chlorophenylpiperazine, quinolone carboxylic acid N/A
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione C28H34N4O2 458.61 Phenylpiperazine, spiro-diaza scaffold N/A

Pharmacological and Functional Comparisons

Target Compound vs. Pyrimidinyl Analogue (ChemSpider 3882663) :
  • Structural Differences: The pyrimidinyl analogue replaces the 4-methylphenoxy acetyl group with a pyrimidine ring, reducing molecular weight (288.40 vs. 358.48 Da) and polarity.
  • Functional Implications: Pyrimidine rings often participate in hydrogen bonding with biological targets (e.g., kinases), whereas the 4-methylphenoxy group may enhance lipid solubility and protein binding .
Target Compound vs. Dichlorophenoxy Analogue (Compound 22C) :
  • Substituent Effects: The dichlorophenoxy group in 22C introduces electronegative chlorine atoms, increasing lipophilicity (ClogP ~3.5 vs.
  • Biological Activity: Dichlorophenoxy derivatives are often associated with antimicrobial or antifungal activity, whereas the target’s 4-methylphenoxy group may favor CNS-targeted applications .
Target Compound vs. ND-7 :
  • Scaffold Differences: ND-7 incorporates a quinolone carboxylic acid moiety, which is absent in the target. Quinolones are known for antibacterial activity (e.g., DNA gyrase inhibition), suggesting ND-7 may target bacterial enzymes, unlike the acetylpiperazine-propanone scaffold of the target .
Target Compound vs. Spiro-Diaza Derivatives :
  • In contrast, the target’s flexible propanone-piperazine backbone may allow broader receptor interactions .

Structure-Activity Relationship (SAR) Insights

Cyclopentyl Group : Present in both the target and pyrimidinyl analogue, this group likely enhances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets.

Pyrimidinyl (ChemSpider 3882663): May engage in π-π stacking or hydrogen bonding with aromatic residues in enzymes.

Chlorinated Derivatives (ND-7, 22C) : Chlorine atoms improve potency but may increase hepatotoxicity risks due to metabolic halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.